molecular formula C6H11N3O2S B13160925 N,N,2-trimethyl-1H-imidazole-5-sulfonamide

N,N,2-trimethyl-1H-imidazole-5-sulfonamide

Cat. No.: B13160925
M. Wt: 189.24 g/mol
InChI Key: QTSXWKTYSNIKBU-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-1H-imidazole-5-sulfonamide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a sulfonamide group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1H-imidazole-5-sulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N,N,2-trimethyl-1H-imidazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-formyl-N,N,2-trimethyl-1H-imidazole-1-sulfonamide: Similar structure with a formyl group instead of a hydrogen atom at the 5-position.

    N,N-dimethylimidazole-1-sulfonamide: Lacks the additional methyl group at the 2-position.

Uniqueness

N,N,2-trimethyl-1H-imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a sulfonamide group enhances its stability and reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N,N,2-trimethyl-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-7-4-6(8-5)12(10,11)9(2)3/h4H,1-3H3,(H,7,8)

InChI Key

QTSXWKTYSNIKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)N(C)C

Origin of Product

United States

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